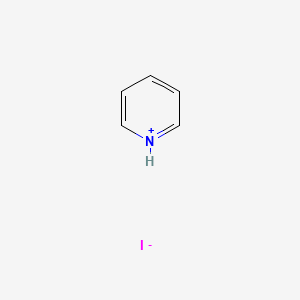
Pyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium iodide is a useful research compound. Its molecular formula is C5H6IN and its molecular weight is 207.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Materials Science
1.1 Perovskite Solar Cells
Pyridinium iodide has been utilized as a precursor in the development of perovskite solar cells. Research indicates that it plays a crucial role in surface defect passivation, which enhances the efficiency of planar perovskite solar cells. A study by Du et al. (2021) demonstrated that incorporating this compound into cation-anion mixed perovskites resulted in improved photovoltaic performance, achieving efficiencies exceeding 20% .
| Parameter | Before Passivation | After Passivation |
|---|---|---|
| Efficiency (%) | 18.0 | 21.5 |
| Open Circuit Voltage (V) | 0.95 | 1.10 |
| Short Circuit Current (mA/cm²) | 22.0 | 24.5 |
Medicinal Chemistry
2.1 Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against multi-drug resistant bacteria. A study investigated the synergistic effects of dicationic this compound combined with fungal extracts from Aspergillus niger and Trichoderma lixii. The combination showed enhanced antibacterial activity against Klebsiella pneumoniae, with notable effects observed after just a few hours of treatment .
Table: Antibacterial Activity of Dicationic this compound
| Pathogen | Inhibition Zone (mm) | Combination with Fungal Extract |
|---|---|---|
| Klebsiella pneumoniae | 10 | 30 |
| Staphylococcus aureus | 14 | 22 |
| Escherichia coli | 13 | 34 |
Biological Studies
3.1 Mechanistic Studies on Toxicity
Research has also focused on the toxicological aspects of this compound derivatives, such as 1-methyl-4-phenyl this compound (MPP+). Studies have shown that MPP+ induces toxicity in bacterial cells through oxidative stress mechanisms, highlighting the need for further investigation into its safety profile and potential therapeutic applications .
Extraction Processes
4.1 Desulfurization Applications
This compound has been explored in ionic liquid formulations for extractive desulfurization processes. A study reported that pyridinium-based ionic liquids effectively extracted sulfur compounds from fuels, achieving significant removal efficiencies when combined with transition metal chlorides .
Table: Desulfurization Efficiency of this compound-Based Ionic Liquids
| Compound | Sulfur Removal (%) |
|---|---|
| This compound | 16 |
| Pyridinium Iron Chloride | 29 |
特性
分子式 |
C5H6IN |
|---|---|
分子量 |
207.01 g/mol |
IUPAC名 |
pyridin-1-ium;iodide |
InChI |
InChI=1S/C5H5N.HI/c1-2-4-6-5-3-1;/h1-5H;1H |
InChIキー |
BJDYCCHRZIFCGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[NH+]C=C1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















